molecular formula C17H18N2OS B371303 2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide CAS No. 329078-70-8

2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide

Cat. No.: B371303
CAS No.: 329078-70-8
M. Wt: 298.4g/mol
InChI Key: QKMQJVBYYSRVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide is an organic compound with a complex structure that includes a benzylamino group, a dimethylphenyl group, and a thioxoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide typically involves the reaction of benzylamine with 2,3-dimethylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylamino)-N-(2,3-dimethylphenyl)-2-oxoacetamide: Similar structure but with an oxo group instead of a thioxo group.

    2-(benzylamino)-N-(2,3-dimethylphenyl)-2-hydroxyacetamide: Contains a hydroxy group instead of a thioxo group.

Uniqueness

2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs with oxo or hydroxy groups.

Properties

IUPAC Name

2-(benzylamino)-N-(2,3-dimethylphenyl)-2-sulfanylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-7-6-10-15(13(12)2)19-16(20)17(21)18-11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMQJVBYYSRVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=S)NCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.